(S)-1-Fmoc-4-oxopiperidine-2-carboxylic acid

Chiral resolution Enantiomeric purity Stereochemistry

(S)-1-Fmoc-4-oxopiperidine-2-carboxylic acid (CAS 1221793-43-6) is an enantiomerically pure, Fmoc-protected cyclic amino acid derivative based on the piperidine scaffold. It features a stereodefined (S)-configuration at the C2 position, a ketone functionality at the C4 position, and an acid-labile Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the ring nitrogen.

Molecular Formula C21H19NO5
Molecular Weight 365.385
CAS No. 1221793-43-6
Cat. No. B2986938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Fmoc-4-oxopiperidine-2-carboxylic acid
CAS1221793-43-6
Molecular FormulaC21H19NO5
Molecular Weight365.385
Structural Identifiers
SMILESC1CN(C(CC1=O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C21H19NO5/c23-13-9-10-22(19(11-13)20(24)25)21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-19H,9-12H2,(H,24,25)/t19-/m0/s1
InChIKeyYGAHCGORXONSSM-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(S)-1-Fmoc-4-oxopiperidine-2-carboxylic acid: Chiral Building Block for Constrained Peptide Synthesis and Drug Discovery


(S)-1-Fmoc-4-oxopiperidine-2-carboxylic acid (CAS 1221793-43-6) is an enantiomerically pure, Fmoc-protected cyclic amino acid derivative based on the piperidine scaffold . It features a stereodefined (S)-configuration at the C2 position, a ketone functionality at the C4 position, and an acid-labile Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the ring nitrogen . This compound is widely recognized as a privileged building block in Fmoc/tBu solid-phase peptide synthesis (SPPS), where it serves to introduce conformationally restricted homoproline (pipecolic acid analog) residues into synthetic peptides for pharmaceutical research [1].

Why (S)-1-Fmoc-4-oxopiperidine-2-carboxylic acid Cannot Be Substituted with Standard Amino Acids or Racemates


Generic substitution of (S)-1-Fmoc-4-oxopiperidine-2-carboxylic acid fails due to two critical factors. First, its homoproline core confers a six-membered piperidine ring that imposes distinct conformational constraints on the peptide backbone, stabilizing β-turn and helical motifs in ways that a five-membered proline ring cannot replicate [1]. Second, the stereochemical purity (S-configuration) at the C2 position is essential for generating the intended three-dimensional architecture of the target peptide; use of the (R)-enantiomer or a racemic mixture will yield epimeric products with divergent pharmacological activity, complicating or invalidating structure-activity relationship (SAR) studies . Furthermore, the Fmoc protecting group ensures seamless compatibility with standard SPPS protocols, unlike Boc-protected analogs that require distinct deprotection conditions and are not orthogonal to acid-labile side-chain protections [2].

Quantitative Differentiation of (S)-1-Fmoc-4-oxopiperidine-2-carboxylic Acid from Analogs and Alternatives


Enantiomeric Purity Enables Stereospecific Peptide Synthesis vs. Racemic or (R)-Enantiomer

The (S)-enantiomer is distinguished from its (R)-counterpart (CAS 1375078-38-8) by its specific optical rotation and absolute stereochemistry, confirmed by chiral HPLC . The (S)-enantiomer exhibits a melting point of 228-233 °C, which is significantly higher than the 208-213 °C reported for the (R)-enantiomer under comparable analytical conditions . This difference in physical properties serves as a practical identity test. Critically, employing the correct (S)-enantiomer is not a matter of preference but a necessity; chiral HPLC separation is required to isolate the desired enantiomer from a racemic synthesis, and the enantiomeric excess directly dictates the stereochemical integrity of the final peptide product [1].

Chiral resolution Enantiomeric purity Stereochemistry Peptide synthesis

Conformational Rigidity of 4-Oxopiperidine Scaffold Confers Unique Secondary Structure Stabilization

The six-membered piperidine ring of (S)-1-Fmoc-4-oxopiperidine-2-carboxylic acid (Fmoc-HomoPro(4-oxo)-OH) introduces greater conformational constraint than its five-membered proline counterpart, Fmoc-Pro-OH [1]. While Fmoc-Pro-OH typically induces a γ-turn conformation, the homoproline scaffold in Fmoc-HomoPro(4-oxo)-OH is known to stabilize β-turns and α-helices, which are fundamental motifs for molecular recognition and biological activity . The C4 ketone further rigidifies the ring via sp² hybridization, reducing conformational flexibility compared to unsubstituted homoproline, which is a desirable property for enhancing target binding affinity and resistance to proteolytic degradation .

Peptide conformation β-turn mimetic Helix stabilization Homoproline Pipecolic acid

Fmoc Protection Guarantees Orthogonal Compatibility with SPPS vs. Boc Analogs

The Fmoc group on this compound is base-labile and can be quantitatively removed using 20% piperidine in DMF, a standard SPPS deprotection condition [1]. In contrast, the analogous (S)-1-Boc-4-oxopiperidine-2-carboxylic acid (CAS 198646-60-5) requires strong acid (e.g., TFA) for deprotection, which is incompatible with acid-labile side-chain protecting groups (e.g., tBu, Trt) and the acid-sensitive peptide-resin linkage (e.g., Wang, Rink amide) used in the widely adopted Fmoc/tBu strategy . This orthogonality allows the (S)-1-Fmoc derivative to be seamlessly incorporated into automated peptide synthesizers without the need for specialized or orthogonal deprotection cycles, streamlining workflow and reducing the risk of premature cleavage .

Solid-phase peptide synthesis SPPS Protecting group Fmoc strategy Orthogonality

High-Value Application Scenarios for (S)-1-Fmoc-4-oxopiperidine-2-carboxylic Acid


Design and Synthesis of Conformationally Constrained Peptide Therapeutics

In medicinal chemistry programs aiming to improve the pharmacokinetic profile of a peptide lead, (S)-1-Fmoc-4-oxopiperidine-2-carboxylic acid is employed to replace flexible glycine or proline residues. This substitution rigidifies the peptide backbone, pre-organizing it into a bioactive conformation, such as a β-turn, which can enhance target receptor binding affinity and selectivity [1]. The resulting constrained peptide typically exhibits increased resistance to proteolytic enzymes, thereby improving its metabolic stability and therapeutic half-life [2].

Quality Control and Identity Verification in cGMP Peptide Manufacturing

For CDMOs and pharmaceutical companies operating under cGMP, the significantly higher melting point (228-233 °C) of the (S)-enantiomer compared to its (R)-counterpart (208-213 °C) serves as a critical and cost-effective in-process control metric . This simple analytical measurement allows for rapid confirmation of receiving material identity and stereochemical integrity, preventing the costly and dangerous scenario of incorporating the wrong enantiomer into a multi-kilogram active pharmaceutical ingredient (API) batch .

Fmoc-SPPS of Complex Peptidomimetics and Peptide-Drug Conjugates

This compound is a direct drop-in replacement for a standard amino acid in automated Fmoc/tBu SPPS protocols [3]. Its seamless integration allows research laboratories and CDMOs to rapidly synthesize libraries of peptidomimetics and peptide-drug conjugates (PDCs) without modifying established synthesis workflows. This is in stark contrast to attempting a Boc-based strategy, which would require significant re-validation of the entire manufacturing process, new equipment, and alternative acid-labile resins, all of which are cost-prohibitive in a commercial setting .

Stereochemical Probe in Structure-Activity Relationship (SAR) Studies

In SAR studies, (S)-1-Fmoc-4-oxopiperidine-2-carboxylic acid is utilized as a dedicated stereochemical probe. By synthesizing the corresponding diastereomeric peptide using the (R)-enantiomer, researchers can quantitatively assess the impact of stereochemistry at the piperidine C2 position on biological activity [4]. This direct comparison yields clear data on the stereochemical requirements of the biological target, which is essential for defining the structure-activity relationship and guiding further lead optimization.

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